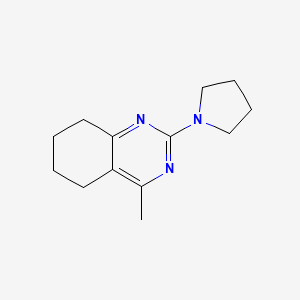
4-Methyl-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydroquinazoline, also known as MPQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. MPQ is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Novel Potential Alkaloidal Systems
Research into the chemistry of 4-Methyl-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydroquinazoline has led to the discovery of novel potential alkaloidal systems. For instance, studies have shown that the condensation of certain dihydroisoquinoline derivatives with specific chlorides yields novel compounds with alkaloidal properties. These discoveries have implications for the synthesis of new pharmacologically active compounds, as well as providing insights into the structure and reactivity of these complex molecules (Nagarajan et al., 1994).
Synthesis of Pyridine and Fused Pyridine Derivatives
The reaction of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile with arylidene malononitrile has been explored to afford isoquinoline derivatives. This demonstrates the versatility of 4-Methyl-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydroquinazoline as a precursor in synthesizing a wide range of pyridine and fused pyridine derivatives, which are crucial in the development of new materials and biologically active molecules (Al-Issa, 2012).
Site Selectivity in Substitution Reactions
Site selectivity in the homolytic substitution of simple pyrimidines, including 4-Methyl-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydroquinazoline, reveals a preference for reactions at specific positions under certain conditions. This knowledge is crucial for designing synthesis pathways that yield desired products with high precision and efficiency, enhancing the field of medicinal chemistry and the synthesis of targeted therapeutic agents (Sakamoto et al., 1980).
Anticancer Agents Development
Structurally strained iridium(III) complexes, incorporating the tetrahydroquinazoline scaffold, have shown high potency as anticancer agents. The structural features of these complexes, such as the tether-ring structure, contribute significantly to their exceptional potency, providing a new class of organo-iridium drug candidates. This highlights the potential of 4-Methyl-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydroquinazoline derivatives in the development of novel anticancer therapies (Carrasco et al., 2020).
Redox-Neutral Amine C-H Functionalization
An innovative approach to synthesizing pyrrolidine and tetrahydroisoquinoline derivatives through a redox-neutral α-amidation process highlights the synthetic utility of 4-Methyl-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydroquinazoline. This method represents a new variant of the Ugi reaction, showcasing the compound's role in facilitating novel synthetic pathways for complex heterocyclic compounds (Zhu & Seidel, 2016).
Propiedades
IUPAC Name |
4-methyl-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-10-11-6-2-3-7-12(11)15-13(14-10)16-8-4-5-9-16/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJGJQZFBDPROG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydroquinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

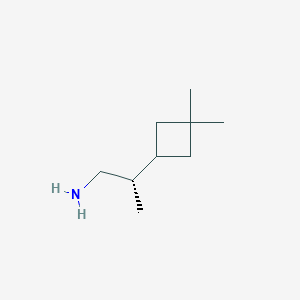
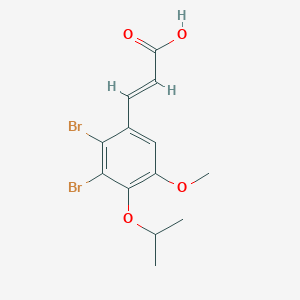
![2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-prop-2-enylacetamide](/img/structure/B2980512.png)
![1-(5-Chloro-2-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2980514.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2980515.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2980518.png)

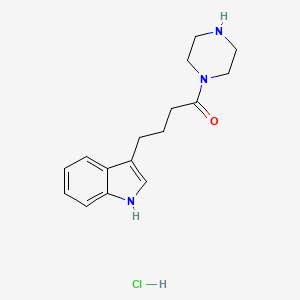
![3-[2-(Trifluoromethyl)phenoxy]azetidine-1-sulfonyl fluoride](/img/structure/B2980521.png)
![(5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2980522.png)
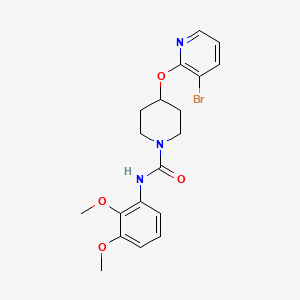
![Bicyclo[3.2.2]nonan-1-amine hydrochloride](/img/structure/B2980527.png)
